![molecular formula C8H14O3 B2828281 1-Ethoxycyclopentane-1-carboxylic acid CAS No. 17860-33-2](/img/structure/B2828281.png)
1-Ethoxycyclopentane-1-carboxylic acid
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Overview
Description
1-Ethoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring with a carboxylic acid (COOH) and an ethoxy group (C2H5O) attached to the same carbon .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Ethylene Precursor and Plant Physiology
1-Ethoxycyclopentane-1-carboxylic acid is structurally related to 1-Aminocyclopropane-1-carboxylic acid (ACC), a significant precursor to ethylene in plants. Research in this area explores the metabolism of ACC and its role in ethylene biosynthesis, which is crucial for plant growth, development, and stress responses. For instance, Hoffman et al. (1982) identified a major conjugate of ACC in wheat leaves, indicating the complex metabolism surrounding ethylene precursors in higher plants (Hoffman, Yang, & McKeon, 1982).
Chemical Synthesis and Catalysis
Cyclopentane derivatives, similar to this compound, are often involved in chemical synthesis and catalysis research. For example, Zhang et al. (2007) discussed the catalytic preparation of a cyclopentanone derivative, showcasing the potential utility of related compounds in synthesizing complex molecular structures (Zhang, Moher, & Zhang, 2007).
Molecular Design and Extraction
Another application area is the molecular design for selective extraction purposes, as seen in the work of Hayashita et al. (1999), where acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks were synthesized for selective lead(II) extraction. This research highlights the importance of structural design in creating effective extraction agents (Hayashita et al., 1999).
Bioconjugation and Amide Formation
The mechanism of amide formation using carbodiimide in aqueous media, relevant to bioconjugation techniques, is another area where cyclopentane derivatives could play a role. Nakajima and Ikada (1995) explored this mechanism, which could be related to the reactivity of carboxylic acids in bioconjugation contexts (Nakajima & Ikada, 1995).
Ethylene-Independent Signaling
Polko and Kieber (2019) discussed the emerging role of ACC as an ethylene-independent growth regulator, indicating that derivatives of cyclopentane carboxylic acids could have unexplored regulatory functions in plant physiology beyond their role in ethylene biosynthesis (Polko & Kieber, 2019).
Safety and Hazards
The safety information for 1-Ethoxycyclopentane-1-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene . Therefore, it’s possible that 1-Ethoxycyclopentane-1-carboxylic acid may interact with similar targets or pathways.
Mode of Action
ACC is converted into ethylene by ACC oxidase (ACO), a key enzyme in the ethylene biosynthesis pathway . If this compound follows a similar pathway, it could potentially influence the production of ethylene in plants.
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants . If this compound affects similar pathways, it could have significant impacts on plant development and stress responses.
Result of Action
If it influences the ethylene biosynthesis pathway similar to acc, it could potentially affect a wide range of developmental processes and stress responses in plants .
properties
IUPAC Name |
1-ethoxycyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(7(9)10)5-3-4-6-8/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLZMYBFTVCTMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17860-33-2 |
Source
|
Record name | 1-ethoxycyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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